Nebicapone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

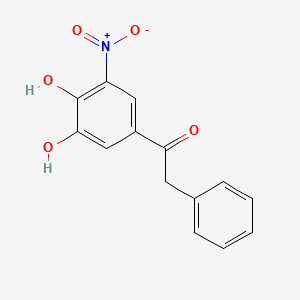

structure in first source

Properties

IUPAC Name |

1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFOLGFFTUGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181912 | |

| Record name | Nebicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274925-86-9 | |

| Record name | Nebicapone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEBICAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nebicapone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebicapone (BIA 3-202) is a potent, selective, and peripherally acting inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of levodopa. Developed by the pharmaceutical company BIAL, this compound emerged from a research program aimed at creating a second generation of COMT inhibitors with an improved pharmacokinetic and pharmacodynamic profile over existing therapies like entacapone. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug development and neuroscience research. While showing promise in clinical trials for Parkinson's disease by effectively increasing the bioavailability of levodopa and reducing "off" time, its development was ultimately halted due to concerns regarding hepatotoxicity. This document details the scientific journey of this compound, from its rational design to its clinical evaluation, offering valuable insights into the development of nitrocatechol-based COMT inhibitors.

Discovery and Rationale

The development of this compound was driven by the clinical need for improved adjunctive therapies for Parkinson's disease. Levodopa remains the most effective symptomatic treatment, but its long-term use is complicated by motor fluctuations, largely due to its short plasma half-life. Inhibition of COMT, a key enzyme in the peripheral metabolism of levodopa to the inactive 3-O-methyldopa (3-OMD), is a validated strategy to prolong the therapeutic effect of levodopa.

The first generation of COMT inhibitors, such as tolcapone and entacapone, demonstrated the clinical utility of this approach. However, tolcapone was associated with hepatotoxicity, and entacapone has a relatively short duration of action, requiring frequent dosing. This created an opportunity for the development of a new COMT inhibitor with a longer duration of action and a better safety profile.

BIAL's research program focused on nitrocatechol derivatives, a chemical class known for its potent COMT inhibitory activity. Through structure-activity relationship (SAR) studies, researchers at BIAL aimed to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds. This led to the identification of this compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone, as a promising candidate with a prolonged peripheral COMT inhibition profile.[1]

Synthesis Pathway

The synthesis of this compound (BIA 3-202) is a multi-step process starting from commercially available materials. The key steps involve the formation of a protected catechol intermediate, followed by a Friedel-Crafts acylation and subsequent deprotection. The following is a detailed experimental protocol based on published literature and patent information.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,4-Dibenzyloxy-5-nitrobenzaldehyde

-

Materials: 3,4-Dihydroxy-5-nitrobenzaldehyde, benzyl chloride, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure: A mixture of 3,4-dihydroxy-5-nitrobenzaldehyde, a molar excess of benzyl chloride, and potassium carbonate in DMF is heated with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 3,4-dibenzyloxy-5-nitrobenzaldehyde.

Step 2: Synthesis of 1-(3,4-Dibenzyloxy-5-nitrophenyl)-2-phenylethanol

-

Materials: 3,4-Dibenzyloxy-5-nitrobenzaldehyde, benzylmagnesium chloride (Grignard reagent), anhydrous tetrahydrofuran (THF).

-

Procedure: To a solution of 3,4-dibenzyloxy-5-nitrobenzaldehyde in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of benzylmagnesium chloride in THF is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alcohol is purified by column chromatography.

Step 3: Synthesis of 1-(3,4-Dibenzyloxy-5-nitrophenyl)-2-phenylethanone

-

Materials: 1-(3,4-Dibenzyloxy-5-nitrophenyl)-2-phenylethanol, pyridinium chlorochromate (PCC) or other suitable oxidizing agent, dichloromethane (DCM).

-

Procedure: To a solution of the alcohol from the previous step in DCM, PCC is added portion-wise with stirring at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is concentrated, and the crude ketone is purified by column chromatography to give the protected this compound.

Step 4: Synthesis of this compound (1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone)

-

Materials: 1-(3,4-Dibenzyloxy-5-nitrophenyl)-2-phenylethanone, a deprotecting agent such as boron trichloride (BCl3) or by catalytic hydrogenation (e.g., H2, Pd/C), DCM.

-

Procedure (using BCl3): A solution of the dibenzylated ketone in anhydrous DCM is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of BCl3 in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the deprotection is complete (monitored by TLC). The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is purified by recrystallization to afford the final product.

Caption: Synthetic pathway of this compound (BIA 3-202).

Mechanism of Action: COMT Inhibition

This compound exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). COMT is responsible for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of catecholamines and other catechol-containing compounds, including levodopa. This methylation process, primarily occurring in the periphery, converts levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.

By inhibiting COMT, this compound prevents the formation of 3-OMD, thereby increasing the plasma bioavailability of levodopa and prolonging its plasma half-life. This leads to a more sustained delivery of levodopa to the brain, where it is converted to dopamine, ultimately resulting in a more stable dopaminergic stimulation and a reduction in motor fluctuations in patients with Parkinson's disease. This compound is a reversible inhibitor of COMT.

Caption: this compound inhibits COMT, increasing levodopa's brain availability.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro and in vivo experiments to determine its potency and selectivity as a COMT inhibitor.

Experimental Protocol: COMT Inhibition Assay

A common method to determine COMT inhibitory activity is to measure the formation of a methylated product from a catechol substrate in the presence of the enzyme and a methyl donor. A validated high-performance liquid chromatography (HPLC) method with electrochemical detection is often employed for this purpose.

-

Materials:

-

Recombinant human soluble COMT (S-COMT)

-

Substrate: 3,4-dihydroxybenzoic acid

-

Methyl donor: S-adenosyl-L-methionine (SAM)

-

This compound (or other test inhibitors)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Magnesium chloride (as a cofactor)

-

HPLC system with an electrochemical detector

-

C18 reversed-phase column

-

-

Procedure:

-

Enzyme Reaction: A reaction mixture is prepared containing the buffer, MgCl2, SAM, and the COMT enzyme.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture and pre-incubated with the enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, 3,4-dihydroxybenzoic acid.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction is stopped by adding an acid (e.g., perchloric acid) to precipitate the proteins.

-

Sample Preparation: The mixture is centrifuged, and the supernatant is collected and filtered.

-

HPLC Analysis: An aliquot of the supernatant is injected into the HPLC system. The separation of the substrate and the methylated products (vanillic acid and isovanillic acid) is achieved on the C18 column using an appropriate mobile phase. The electrochemical detector is used for sensitive and selective quantification of the products.

-

Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Clinical Development and Quantitative Data

This compound underwent several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with Parkinson's disease.

Pharmacokinetics

Pharmacokinetic studies revealed that this compound is rapidly absorbed after oral administration. It is extensively metabolized, primarily through glucuronidation and O-methylation.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Volunteers

| Parameter | This compound | 3-O-methyl-nebicapone | This compound-glucuronide |

| Tmax (h) | ~1.0 | ~8.0 | ~1.2 |

| t1/2 (h) | ~1.5 | ~100 | ~2.5 |

| Cmax (ng/mL) | Dose-dependent | - | - |

| AUC (ng.h/mL) | Dose-dependent | - | - |

Data compiled from multiple pharmacokinetic studies.

Efficacy in Parkinson's Disease

Clinical trials in patients with Parkinson's disease experiencing motor fluctuations demonstrated that this compound, when added to levodopa therapy, significantly reduced the daily "off" time.

Table 2: Efficacy of this compound in Reducing "Off" Time in Parkinson's Disease Patients

| Treatment Group | Mean Change from Baseline in "Off" Time (minutes) |

| Placebo | - |

| This compound 50 mg | Not statistically significant |

| This compound 100 mg | Not statistically significant |

| This compound 150 mg | -106 |

| Entacapone 200 mg | -81 |

Data from a double-blind, randomized, placebo- and active-controlled study.[2]

Table 3: Effect of this compound on Levodopa Pharmacokinetics in Parkinson's Disease Patients

| Treatment | Increase in Levodopa AUC | Decrease in 3-OMD AUC |

| This compound 75 mg | 28.1% | 59.2% |

| This compound 150 mg | 48.4% | 70.8% |

| Entacapone 200 mg | 33.3% | 59.1% |

Data from a randomized, double-blind, placebo-controlled, crossover study.[3]

Clinical Trial NCT03097211

A clinical trial registered as NCT03097211 was designed to investigate the effect of another BIAL compound, BIA 6-512, on the pharmacokinetics of levodopa when administered with and without this compound in healthy volunteers. As of the writing of this guide, the results of this study do not appear to have been publicly disclosed.[4]

Discontinuation of Development

Despite the promising efficacy data, the clinical development of this compound was discontinued. The primary reason for this decision was the observation of elevated liver enzymes (transaminases) in some patients receiving the drug, raising concerns about potential hepatotoxicity.[2] This safety concern, reminiscent of the issues with tolcapone, ultimately led to the cessation of its development program.

Conclusion

This compound represents a significant effort in the rational design of a second-generation COMT inhibitor for the treatment of Parkinson's disease. The research and development program successfully identified a potent, peripherally selective, and long-acting molecule that demonstrated clinical efficacy in reducing motor fluctuations. The detailed synthetic pathway and biological evaluation methods described in this guide highlight the rigorous scientific process involved in its development. However, the case of this compound also underscores the critical importance of safety, particularly hepatotoxicity, in the development of nitrocatechol-based therapeutics. The knowledge gained from the this compound program provides valuable lessons for the future design and development of novel COMT inhibitors and other therapies for neurodegenerative diseases.

References

Nebicapone: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebicapone (BIA 3-202) is a potent, selective, and reversible peripheral inhibitor of catechol-O-methyltransferase (COMT).[1][2] Developed for the treatment of Parkinson's disease as an adjunct to levodopa therapy, it demonstrated efficacy in clinical trials but was ultimately discontinued due to concerns of hepatotoxicity.[1][3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone, is a nitrocatechol derivative.[1][4] Its chemical structure is characterized by a catechol ring substituted with a nitro group and a phenylacetyl group. This structure is closely related to other COMT inhibitors like entacapone and tolcapone.[1]

Caption: Chemical structure of this compound.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | [1][4] |

| Synonyms | BIA 3-202, 3-Nitro-5-phenylacetyl catechol | [1][4][5] |

| Molecular Formula | C₁₄H₁₁NO₅ | [1][4][5][6] |

| Molecular Weight | 273.24 g/mol | [1][4][5][6] |

| CAS Number | 274925-86-9 | [1][4] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2][5] |

| Predicted Water Solubility | 0.075 mg/mL | |

| Predicted logP | 2.59 - 2.7 | [4] |

| pKa (Strongest Acidic) | 5.5 |

Pharmacology and Mechanism of Action

This compound's primary pharmacological action is the potent and reversible inhibition of COMT. This enzyme plays a crucial role in the peripheral metabolism of levodopa, converting it to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[7] By inhibiting peripheral COMT, this compound increases the systemic bioavailability of levodopa, allowing more of the drug to reach the brain where it is converted to dopamine.[8][7] This mechanism helps to prolong the therapeutic effect of levodopa and reduce "off" time in patients with Parkinson's disease.[3][8] this compound is considered a peripherally selective COMT inhibitor, with limited ability to cross the blood-brain barrier.[1]

Caption: Levodopa metabolism pathway and the mechanism of action of this compound.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied in healthy male subjects following a single 200 mg oral dose of [14C]-nebicapone.[9]

Absorption and Distribution: this compound is absorbed after oral administration, with peak plasma concentrations (Tmax) of the parent drug observed at approximately 1 hour post-dose.[9]

Metabolism: The primary metabolic pathway for this compound is glucuronidation, with 3-O-nebicapone-glucuronide (BIA 3-476) being the major metabolite.[2][9] Over 22 metabolites were identified in plasma, urine, and feces. Another significant metabolite is 3-O-methyl-nebicapone (BIA 3-270).[9]

Excretion: The majority of the administered dose is eliminated in the urine, primarily as the glucuronide metabolite BIA 3-476 (approximately 70% of the dose).[9] Less than 1% of the dose is excreted as unchanged this compound. Fecal excretion accounts for about 17.3% of the administered dose.[9] The total recovery of radioactivity was approximately 88.6%.[9]

Pharmacokinetic Parameters:

| Parameter | This compound | BIA 3-476 (Glucuronide) | BIA 3-270 (3-O-methyl) | Total Radioactivity (Plasma) |

| Tmax (h) | 1.00 ± 0.41 | 1.25 ± 0.50 | 21.01 ± 6.01 | 1.25 ± 0.65 |

| Cmax (ng-eq/g) | 12650.00 ± 2898.85 | 15250 ± 2563.20 | 286.25 ± 20.48 | 19647.02 ± 4930.20 |

| t1/2 (h) | 2.34 ± 0.51 | 3.47 ± 0.68 | 103.43 ± 6.01 | 134.55 ± 25.67 |

| AUC₀-∞ (h·ng-eq/g) | 18392.12 ± 753.81 | 54541.21 ± 7135.70 | 36968.12 ± 4294.42 | 199603.30 ± 16854.08 |

| Data from a single 200 mg oral dose study in healthy male subjects.[9] |

Pharmacodynamics and Clinical Efficacy

Clinical studies have demonstrated that this compound dose-dependently inhibits COMT activity, leading to a significant increase in the systemic exposure to levodopa and a corresponding decrease in 3-O-methyldopa levels.[8][7]

| This compound Dose | Levodopa AUC Increase (%) | 3-O-Methyldopa AUC Decrease (%) | Daily "Off" Time Decrease (min) |

| 75 mg | 28.1% | 59.2% | 109 min |

| 150 mg | 48.4% | 70.8% | 103 min |

| Data compared to placebo in patients with Parkinson's disease.[3][8] |

In a phase II clinical trial, this compound at a dose of 150 mg significantly reduced the daily "Off" time by approximately 106 minutes compared to placebo in Parkinson's disease patients experiencing motor fluctuations.[3]

Safety and Discontinuation

While generally well-tolerated in initial studies, the development of this compound was discontinued by 2014 due to findings of hepatotoxicity, including clinically relevant elevations in liver enzymes (aspartate transaminase and alanine transaminase) in some patients receiving the 150 mg dose.[1][3]

Experimental Protocols

In Vitro COMT Inhibition Assay (Representative Protocol)

This protocol is a composite based on methodologies described in the literature for assessing COMT inhibition.

Caption: General workflow for an in vitro COMT inhibition assay.

Methodology:

-

Reaction Mixture Preparation: The assay is typically performed in a buffer solution (e.g., 50 mM PBS, pH 7.4) containing essential co-factors for the COMT enzyme, such as MgCl₂ (e.g., 5 mM) and a reducing agent like dithiothreitol (DTT, e.g., 1 mM).

-

Enzyme and Inhibitor Addition: Recombinant human soluble COMT (S-COMT) is added to the reaction mixture to a final concentration (e.g., 2.0 µg/mL). This compound, dissolved in a suitable solvent like DMSO, is added at varying concentrations to determine the IC₅₀ value. A vehicle control (DMSO alone) is run in parallel.

-

Pre-incubation: The mixture of buffer, enzyme, and inhibitor is pre-incubated at 37°C for a short period (e.g., 3-5 minutes) to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the COMT substrate (e.g., 2 µM of the fluorescent probe 3-BTD or a catecholamine) and the methyl donor S-adenosyl-L-methionine (SAM, e.g., 200 µM).

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 6 minutes).

-

Termination: The reaction is stopped by adding an ice-cold solution, such as acetonitrile containing formic acid, which denatures the enzyme.

-

Analysis: The formation of the methylated product is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or UV detection. The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting inhibition versus inhibitor concentration.

Quantification in Biological Samples

The quantification of this compound and its metabolites in plasma, urine, and feces is typically performed using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific method suitable for complex biological matrices.

Synthesis

The synthesis of this compound (1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone) has been described in the medicinal chemistry literature. A general synthetic approach involves the Friedel-Crafts acylation of a protected catechol with phenylacetyl chloride, followed by nitration and deprotection steps.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound is a well-characterized COMT inhibitor with a clear mechanism of action and demonstrated clinical efficacy in the context of Parkinson's disease. Its development was halted due to safety concerns related to hepatotoxicity. Nevertheless, the extensive preclinical and clinical data available for this compound provide valuable insights for the design and development of future generations of COMT inhibitors with improved safety profiles. The information and protocols detailed in this guide serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document: Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-... - ChEMBL [ebi.ac.uk]

- 6. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Nebicapone: A Technical Deep Dive into its Mechanism of Action as a COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebicapone (also known as BIA 3-202) is a potent, reversible, and competitive inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines.[1][2][3] Developed as a third-generation COMT inhibitor, this compound was investigated primarily as an adjunct therapy to levodopa for the treatment of Parkinson's disease.[3][4] Structurally a nitrocatechol, it is related to other COMT inhibitors like entacapone and tolcapone.[3] A key characteristic of this compound is its peripheral selectivity, meaning it primarily acts on COMT in the peripheral tissues with limited ability to cross the blood-brain barrier.[3] While showing promise in clinical trials for improving motor fluctuations in Parkinson's disease, its development was ultimately halted due to concerns about hepatotoxicity.[3][5] This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its in vitro and in vivo effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of Catechol-O-Methyltransferase

This compound exerts its therapeutic effect by inhibiting the COMT enzyme. COMT is responsible for the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of Parkinson's disease therapy, the most relevant substrate is levodopa, the precursor to dopamine.

By inhibiting peripheral COMT, this compound prevents the conversion of levodopa to 3-O-methyldopa (3-OMD). This action has two significant consequences:

-

Increased Bioavailability of Levodopa: By blocking its primary metabolic pathway in the periphery, this compound increases the plasma concentration and prolongs the elimination half-life of levodopa. This leads to a greater and more sustained supply of levodopa to the brain.

-

Reduced Formation of 3-O-Methyldopa: 3-OMD can compete with levodopa for transport across the blood-brain barrier. By reducing the levels of 3-OMD, this compound facilitates more efficient entry of levodopa into the central nervous system.

The overall effect is an enhancement of the therapeutic efficacy of levodopa, leading to improved motor control in patients with Parkinson's disease.

Quantitative Analysis of this compound's Potency and Efficacy

The following tables summarize the key quantitative data gathered from preclinical and clinical studies on this compound.

| Parameter | Value | Species/System | Reference |

| IC50 (Brain COMT) | 3.7 nM | Rat | [1][2] |

| IC50 (Liver COMT) | 696 nM | Rat | [1] |

| Ki | 0.19 ± 0.02 nM | Rat Liver Soluble COMT | [6] |

Table 1: In Vitro Potency of this compound

| Dose | Levodopa AUC Increase (%) | 3-OMD AUC Decrease (%) | Reference |

| 75 mg | 28.1 | 59.2 | [7] |

| 150 mg | 48.4 | 70.8 | [7] |

Table 2: Effect of this compound on Levodopa and 3-O-Methyldopa Pharmacokinetics in Parkinson's Disease Patients

| Dose | Change in "ON" Time (minutes) | Change in "OFF" Time (minutes) | Reference |

| 75 mg | +74 | -109 | [7] |

| 150 mg | +101 | -103 | [7] |

| 150 mg | - | -106 | [8] |

Table 3: Clinical Efficacy of this compound in Parkinson's Disease Patients

Experimental Protocols

While detailed, step-by-step protocols from the original preclinical studies are not publicly available, the general methodologies can be outlined based on standard practices and descriptions in the literature.

In Vitro COMT Inhibition Assay

The potency of this compound as a COMT inhibitor was likely determined using an in vitro enzymatic assay. A typical protocol would involve the following steps:

-

Enzyme Preparation: Soluble COMT is prepared from rat liver or brain tissue homogenates. The protein concentration of the enzyme preparation is determined.

-

Reaction Mixture: A reaction mixture is prepared containing the COMT enzyme, a catechol substrate (e.g., adrenaline), and the methyl donor, S-adenosyl-L-methionine (SAM).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid.

-

Product Quantification: The amount of the methylated product (e.g., metanephrine) is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

IC50/Ki Determination: The concentration of this compound that inhibits 50% of the COMT activity (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring reaction rates at different substrate and inhibitor concentrations.[6]

Clinical Trial Methodology for Assessing Efficacy

The clinical efficacy of this compound in Parkinson's disease patients was evaluated in randomized, double-blind, placebo-controlled, crossover studies.[7] The general protocol for these trials was as follows:

-

Patient Population: Patients with Parkinson's disease experiencing motor fluctuations ("wearing-off" phenomenon) while on a stable levodopa/dopa-decarboxylase inhibitor regimen.

-

Treatment Periods: Patients undergo multiple treatment periods, each lasting several days, where they receive this compound, a comparator (e.g., entacapone), or a placebo, in a randomized order. A washout period separates each treatment period.

-

Drug Administration: this compound or placebo is administered concomitantly with each levodopa dose.

-

Pharmacokinetic Analysis: At the end of each treatment period, blood samples are collected at multiple time points after a levodopa dose to determine the plasma concentrations of levodopa and 3-O-methyldopa. The area under the concentration-time curve (AUC) is calculated to assess drug exposure.

-

Pharmacodynamic Analysis: COMT activity in red blood cells is measured to determine the extent and duration of enzyme inhibition.

-

Clinical Efficacy Assessment: Patients maintain diaries to record their "ON" time (periods of good motor control) and "OFF" time (periods of poor motor control). Changes in these parameters from baseline are the primary efficacy endpoints.

Visualizing the Mechanism and Experimental Workflow

References

- 1. This compound|274925-86-9|COA [dcchemicals.com]

- 2. This compound [mail.sobekbio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Nebicapone's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic inhibition profile of Nebicapone (BIA 3-202), a potent, reversible, and peripherally acting catechol-O-methyltransferase (COMT) inhibitor.[1][2] this compound, a nitrocatechol derivative, was developed as an adjunct therapy for Parkinson's disease to enhance the bioavailability of levodopa.[3][4][5] Although its development was discontinued due to observations of hepatotoxicity, a comprehensive understanding of its in vitro characteristics remains crucial for researchers in the field of neuropharmacology and drug metabolism.[3][6]

Core Mechanism of Action: COMT Inhibition

This compound's primary pharmacological action is the inhibition of catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamines, including dopamine, norepinephrine, and epinephrine.[4][7] In the context of Parkinson's disease treatment, COMT metabolizes levodopa to 3-O-methyldopa, reducing the amount of levodopa that can cross the blood-brain barrier to be converted into dopamine.[4][5] By inhibiting peripheral COMT, this compound increases the systemic exposure to levodopa.[8][9]

Quantitative Inhibition Data

The inhibitory potency of this compound against COMT has been characterized in vitro, demonstrating high affinity for the enzyme. The following table summarizes the available quantitative data.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Rat Brain COMT | 3.7 nM | [1] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section outlines a representative methodology for determining the in vitro enzymatic inhibition of COMT by this compound, based on established protocols for COMT activity assays.[10][11][12]

Determination of IC50 for COMT Inhibition

Objective: To determine the concentration of this compound required to inhibit 50% of COMT activity.

Materials:

-

Recombinant human COMT (soluble or membrane-bound form)

-

S-adenosyl-L-methionine (SAM), the methyl donor substrate

-

A catechol substrate (e.g., adrenaline, noradrenaline, or a fluorescent substrate like aesculetin)[12]

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Magnesium chloride (MgCl2), a required cofactor[11]

-

Stop solution (e.g., hydrochloric acid or a borate buffer)[10]

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a series of dilutions of this compound from the stock solution in the assay buffer.

-

In a 96-well plate, add the assay buffer, MgCl2, SAM, and the diluted this compound or vehicle control (DMSO).

-

Initiate the enzymatic reaction by adding the catechol substrate.

-

Incubate the plate at 37°C for a specified period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Measure the formation of the methylated product using a microplate reader at the appropriate wavelength for the chosen substrate.

-

Calculate the percentage of COMT inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Mechanism and Ki

Objective: To elucidate the mechanism of COMT inhibition (e.g., competitive, non-competitive, uncompetitive) and determine the inhibition constant (Ki).

Procedure:

-

Perform the COMT activity assay as described above, but with varying concentrations of both the catechol substrate and this compound.

-

A matrix of experiments should be set up with at least three different concentrations of this compound (including a zero-inhibitor control) and a range of substrate concentrations bracketing the Km value.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.

-

Analyze the data using graphical methods, such as a Lineweaver-Burk or Dixon plot, to visualize the mechanism of inhibition.[13]

-

Fit the data to the appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition equations) using non-linear regression analysis to calculate the Ki value.[13][14]

Visualizations

Signaling Pathway: Catecholamine Metabolism and COMT Inhibition

The following diagram illustrates the metabolic pathway of catecholamines and the point of intervention by this compound.

Caption: Role of this compound in Catecholamine Metabolism.

Experimental Workflow: In Vitro COMT Inhibition Assay

The following diagram outlines the workflow for determining the inhibitory effect of this compound on COMT activity.

Caption: Workflow for COMT Inhibition Assay.

Selectivity and Metabolism

While the primary target of this compound is COMT, a thorough in vitro characterization also involves assessing its effects on other enzyme systems to understand potential drug-drug interactions and off-target effects.

Metabolism by UDP-Glucuronosyltransferases (UGTs)

This compound is primarily metabolized through glucuronidation.[2][15] In vitro studies using recombinant human UGT enzymes have shown that multiple UGTs are involved in this process, with UGT1A9 exhibiting the highest specific activity for this compound glucuronidation.[15] This indicates that genetic polymorphisms in UGT1A9 could potentially influence the pharmacokinetics of this compound.

Conclusion

This compound is a potent in vitro inhibitor of catechol-O-methyltransferase, with a reported IC50 in the low nanomolar range for rat brain COMT.[1] Its mechanism of action as a competitive inhibitor increases the bioavailability of levodopa, which was the basis for its development for Parkinson's disease.[8] The provided experimental protocols and visualizations offer a framework for the in vitro characterization of this compound and other COMT inhibitors. While its clinical development was halted, the study of its enzymatic inhibition profile provides valuable insights for the design and evaluation of future COMT inhibitors with improved safety profiles.

References

- 1. This compound | 274925-86-9 | COMT | MOLNOVA [molnova.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human metabolism of this compound (BIA 3-202), a novel catechol-o-methyltransferase inhibitor: characterization of in vitro glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Nebicapone's Selectivity for Peripheral COMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebicapone (BIA 3-202) is a potent, reversible, and competitive inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of levodopa, the primary treatment for Parkinson's disease. Developed as an adjunct therapy, this compound exhibits a pronounced selectivity for peripheral COMT over its central nervous system counterpart. This selectivity is crucial for minimizing central side effects while enhancing the bioavailability of levodopa for the brain. This guide provides an in-depth analysis of this compound's peripheral selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and experimental frameworks. Although development was discontinued due to observations of hepatotoxicity, the study of this compound's selective mechanism remains a valuable case study for the design of peripherally acting therapeutics.

Quantitative Analysis of COMT Inhibition

This compound's inhibitory activity has been quantified against COMT from different tissue sources, which are representative of the two main isoforms of the enzyme: the soluble form (S-COMT), predominantly found in peripheral tissues like the liver, and the membrane-bound form (MB-COMT), which is more abundant in the central nervous system.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Rat COMT Isoforms

| COMT Isoform (Source) | This compound (BIA 3-202) IC50 (nM) | Reference Compound |

| Brain COMT (likely MB-COMT) | 3.7 | Not specified in source |

| Liver COMT (likely S-COMT) | 696 | Not specified in source |

This data demonstrates a significantly higher potency of this compound for the brain-derived COMT isoform in rats, which is contrary to its observed peripheral selectivity in vivo. This highlights the importance of considering other factors, such as blood-brain barrier penetration, in determining the overall pharmacological effect.

Table 2: Clinical Efficacy of this compound in Parkinson's Disease Patients

| Treatment Group | Change in Levodopa AUC | Change in "Off" Time | Reference Compound |

| This compound (75 mg) | +28.1% | -109 minutes | Placebo |

| This compound (150 mg) | +48.4% | -103 minutes | Placebo |

| Entacapone (200 mg) | +33.3% | -71 minutes | Placebo |

Clinical data indicates that this compound effectively increases the systemic exposure to levodopa and reduces "off" time in patients with Parkinson's disease, with a potency comparable to or greater than the peripherally selective COMT inhibitor, entacapone.[1]

Mechanism of Peripheral Selectivity

The peripheral selectivity of this compound is not solely determined by its intrinsic activity against the different COMT isoforms but is largely a consequence of its pharmacokinetic properties, specifically its limited ability to cross the blood-brain barrier (BBB).

The Role of the Blood-Brain Barrier

In Vivo Evidence of Peripheral Selectivity

Studies in rats have demonstrated that this compound's effects are predominantly peripheral at lower doses. A low dose of 3 mg/kg was found to be relatively selective for inhibiting liver COMT, with no significant inhibitory effects on brain COMT. In contrast, a much higher dose of 30 mg/kg was required to achieve marked inhibition of both liver and brain COMT. This in vivo data provides strong evidence for the peripheral selectivity of this compound under therapeutic dosing conditions.

Experimental Protocols

The determination of this compound's selectivity for peripheral COMT involves a combination of in vitro enzyme inhibition assays and in vivo pharmacokinetic and pharmacodynamic studies.

In Vitro COMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against soluble (S-COMT) and membrane-bound (MB-COMT) isoforms of the enzyme.

Methodology:

-

Enzyme Preparation: Recombinant human or rat S-COMT and MB-COMT are expressed and purified. Alternatively, tissue homogenates from liver (rich in S-COMT) and brain (rich in MB-COMT) can be used as the enzyme source.

-

Reaction Mixture: A reaction mixture is prepared containing the COMT enzyme, a catechol substrate (e.g., adrenaline), the methyl donor S-adenosyl-L-methionine (SAM), and magnesium chloride (as a cofactor) in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control with no inhibitor is also prepared.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid.

-

Product Quantification: The amount of the methylated product (e.g., metanephrine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Peripheral COMT Inhibition

Objective: To evaluate the effect of this compound on peripheral and central COMT activity and levodopa pharmacokinetics in an animal model.

Methodology:

-

Animal Model: Rats are commonly used for these studies.

-

Drug Administration: Animals are administered levodopa/carbidopa (a peripheral DOPA decarboxylase inhibitor) with or without different doses of this compound.

-

Sample Collection: Blood samples are collected at various time points to determine the plasma concentrations of levodopa and its metabolite, 3-O-methyldopa (3-OMD). At the end of the study, brain and liver tissues are collected.

-

COMT Activity Measurement: COMT activity is measured in liver and brain homogenates using the in vitro assay described above.

-

Pharmacokinetic Analysis: The area under the curve (AUC) for levodopa and 3-OMD in plasma is calculated to assess the systemic exposure to levodopa and the extent of peripheral COMT inhibition.

-

Data Analysis: The effects of this compound on plasma levodopa and 3-OMD levels, as well as on liver and brain COMT activity, are compared to the control group to determine the extent and selectivity of COMT inhibition in vivo.

Visualizing the Core Concepts

Signaling Pathway of COMT Inhibition

Caption: Mechanism of this compound's peripheral COMT inhibition.

Experimental Workflow for Determining Peripheral Selectivity

Caption: Workflow for assessing this compound's peripheral selectivity.

Conclusion

This compound serves as a compelling example of a peripherally selective COMT inhibitor. While its intrinsic inhibitory activity against different COMT isoforms provides some insight, its pronounced peripheral action in vivo is predominantly governed by its limited penetration of the blood-brain barrier. The experimental methodologies outlined in this guide provide a robust framework for the evaluation of such selective enzyme inhibitors. Despite the cessation of its clinical development, the scientific learnings from this compound's pharmacology continue to inform the design of next-generation therapeutics with improved safety and efficacy profiles for the treatment of Parkinson's disease and other conditions requiring peripherally targeted enzyme inhibition.

References

- 1. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Double‐Blind, Randomized, Placebo and Active‐Controlled Study of this compound for the Treatment of Motor Fluctuations in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Nitrocatechol Group in Nebicapone's COMT Inhibitory Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebicapone (BIA 3-202) is a potent, peripherally acting, reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic degradation of levodopa. Developed as an adjunct therapy for Parkinson's disease, this compound's clinical efficacy is intrinsically linked to its nitrocatechol core. This technical guide provides an in-depth analysis of the nitrocatechol group's role in this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental frameworks. While demonstrating significant promise in clinical trials by enhancing levodopa bioavailability and improving motor responses in Parkinson's patients, the development of this compound was ultimately halted due to concerns of hepatotoxicity, a risk also associated with other nitrocatechol-containing COMT inhibitors.[1][2] This paper will explore the dual role of the nitrocatechol moiety in both the therapeutic efficacy and the toxicological profile of this compound.

Introduction: The Therapeutic Challenge of Levodopa Metabolism

Levodopa remains the cornerstone of symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. However, the therapeutic efficacy of levodopa is significantly hampered by its extensive peripheral metabolism, primarily orchestrated by the enzyme catechol-O-methyltransferase (COMT). COMT catalyzes the methylation of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier and contributes to motor fluctuations.

To overcome this limitation, COMT inhibitors were developed to be co-administered with levodopa. By blocking the action of COMT, these inhibitors increase the plasma half-life of levodopa, leading to more sustained and stable dopamine levels in the brain. This compound emerged as a potent, second-generation COMT inhibitor, distinguished by its nitrocatechol chemical structure.[1]

The Nitrocatechol Pharmacophore: A Key to COMT Inhibition

The inhibitory activity of this compound and other related compounds such as entacapone and tolcapone is critically dependent on the nitrocatechol moiety.[1] This structural feature is essential for high-affinity binding to the active site of the COMT enzyme.

Mechanism of COMT Inhibition

The nitrocatechol group mimics the endogenous catechol substrates of COMT. The two adjacent hydroxyl groups of the catechol ring chelate the magnesium ion (Mg²⁺) present in the active site of the enzyme, a critical interaction for substrate binding. The electron-withdrawing nitro group enhances the acidity of the hydroxyl protons, facilitating this interaction and contributing to the tight binding of the inhibitor. This competitive inhibition prevents the methylation of levodopa, thereby increasing its systemic availability.

Structure-Activity Relationship

Structure-activity relationship (SAR) studies of nitrocatechol-based COMT inhibitors have consistently highlighted the importance of the 3,4-dihydroxy-5-nitrophenyl scaffold. Modifications to this core structure, such as altering the position of the nitro group or the substituents on the phenyl ring, can significantly impact inhibitory potency. The specific side chain of this compound contributes to its pharmacokinetic profile and peripheral selectivity.

Quantitative Analysis of this compound's Activity

The efficacy of this compound as a COMT inhibitor has been quantified through both in vitro and in vivo studies.

In Vitro COMT Inhibition

In vitro assays are crucial for determining the intrinsic inhibitory potency of a compound. For this compound, a potent inhibitory activity has been reported.

| Parameter | Value | Source |

| IC₅₀ (rat brain COMT) | 3.7 nM | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Clinical Efficacy in Parkinson's Disease Patients

Clinical trials have demonstrated the ability of this compound to improve motor symptoms in Parkinson's disease patients when co-administered with levodopa.

| Clinical Endpoint | This compound Dose | Improvement vs. Placebo | Reference |

| Reduction in "Off" Time | 150 mg | -106 minutes | [4] |

| Increase in "On" Time | 75 mg | +74 minutes | [5] |

| Increase in "On" Time | 150 mg | +101 minutes | [5] |

| Increase in Levodopa AUC | 75 mg | +28.1% | [5] |

| Increase in Levodopa AUC | 150 mg | +48.4% | [5] |

| Decrease in 3-OMD AUC | 75 mg | -59.2% | [5] |

| Decrease in 3-OMD AUC | 150 mg | -70.8% | [5] |

AUC (Area Under the Curve) represents the total drug exposure over time. 3-OMD (3-O-Methyldopa) is the inactive metabolite of levodopa.

Experimental Methodologies

The characterization of this compound's activity relies on a suite of well-defined experimental protocols.

In Vitro COMT Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the COMT-mediated methylation of a fluorescently labeled substrate.

Principle: A fluorescently labeled catechol substrate, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon methylation by COMT, the substrate no longer binds to an antibody specific to the methylated product, leading to a change in polarization. Inhibitors of COMT will prevent this change.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 5 mM MgCl₂).

-

Prepare solutions of recombinant human COMT enzyme, S-adenosyl-L-methionine (SAM; methyl donor), and the fluorescent catechol substrate.

-

Prepare serial dilutions of this compound and control inhibitors.

-

-

Assay Procedure:

-

In a 384-well microplate, add the reaction buffer, COMT enzyme, and SAM.

-

Add the serially diluted this compound or control compounds.

-

Initiate the reaction by adding the fluorescent catechol substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing an antibody specific for the methylated product.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

In Vivo Assessment in Animal Models of Parkinson's Disease

Animal models, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat, are instrumental in evaluating the in vivo efficacy of COMT inhibitors.

Protocol:

-

Animal Model:

-

Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

-

Confirm the lesion by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

-

-

Drug Administration:

-

Administer levodopa/carbidopa to the lesioned rats.

-

Co-administer different doses of this compound or a vehicle control.

-

-

Behavioral Assessment:

-

Measure the turning behavior (rotations contralateral to the lesion) as an index of the anti-parkinsonian effect.

-

-

Pharmacokinetic and Pharmacodynamic Analysis:

-

Collect blood samples at various time points to determine the plasma concentrations of levodopa, 3-OMD, and this compound using HPLC.

-

Measure COMT activity in peripheral tissues (e.g., liver, kidney) and, if applicable, in the brain.

-

The Nitrocatechol Group and Hepatotoxicity

A significant concern with nitrocatechol-based COMT inhibitors is the potential for hepatotoxicity. Tolcapone, another potent COMT inhibitor, carries a black box warning for liver failure. Clinical trials with this compound also revealed elevations in liver enzymes, which ultimately led to the discontinuation of its development.[1][2]

The exact mechanism of nitrocatechol-induced hepatotoxicity is not fully elucidated but is thought to involve mitochondrial dysfunction and oxidative stress. It is hypothesized that the nitrocatechol moiety can undergo metabolic activation to reactive intermediates that can cause cellular damage. However, it is important to note that not all nitrocatechol compounds exhibit the same degree of hepatotoxicity, suggesting that other structural features of the molecule also play a significant role.

Conclusion

The nitrocatechol group is the cornerstone of this compound's potent inhibitory activity against COMT. Its ability to chelate the magnesium ion in the enzyme's active site, enhanced by the electron-withdrawing nitro group, is fundamental to its mechanism of action. This inhibition of COMT translates to a clinically significant increase in levodopa bioavailability, leading to improved motor control in Parkinson's disease patients. However, the same chemical functionality, or properties associated with it, are implicated in the hepatotoxicity that has hindered the clinical development of this compound and other nitrocatechol inhibitors. Future research in the design of COMT inhibitors should focus on retaining the key pharmacophoric features of the nitrocatechol group for potent enzyme inhibition while mitigating the structural liabilities associated with liver toxicity. Understanding the delicate balance between efficacy and safety will be paramount in the development of the next generation of therapies for Parkinson's disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 4. criver.com [criver.com]

- 5. Effects of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity, and motor fluctuations in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research on BIA 3-202 (Nebicapone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIA 3-202, also known as Nebicapone, is a third-generation, peripherally-acting, reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] It was developed as an adjunct therapy for Parkinson's disease to be co-administered with levodopa and a dopa decarboxylase inhibitor (DDCI) like benserazide or carbidopa.[1][3] The primary mechanism of action of BIA 3-202 is to prevent the peripheral O-methylation of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of levodopa to the brain.[3][4] Early-stage research on BIA 3-202 focused on its pharmacokinetics, pharmacodynamics, and safety profile in both preclinical models and healthy human volunteers. This guide provides a detailed overview of this early research, including quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: COMT Inhibition

BIA 3-202 is a nitrocatechol derivative that acts as a potent and selective inhibitor of the COMT enzyme, primarily in peripheral tissues.[4][5] COMT is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine and the Parkinson's disease medication, levodopa.[5] By inhibiting COMT, BIA 3-202 prevents the conversion of levodopa to 3-OMD in the periphery.[3] This reduction in peripheral metabolism leads to a significant increase in the plasma concentration and elimination half-life of levodopa, allowing more of the drug to cross the blood-brain barrier and be converted to dopamine in the central nervous system.[3][4]

Quantitative Data from Early-Stage Clinical Trials

The following tables summarize the key pharmacokinetic and pharmacodynamic findings from early-stage clinical trials of BIA 3-202 in healthy volunteers.

Table 1: Pharmacodynamic Effect of Single Oral Doses of BIA 3-202 on Levodopa and 3-O-Methyldopa Pharmacokinetics (in combination with Levodopa/Benserazide) [3]

| BIA 3-202 Dose | Levodopa AUC Increase vs. Placebo | 3-OMD Cmax Decrease vs. Placebo | 3-OMD AUC Decrease vs. Placebo |

| 50 mg | 39% | Significant Decrease | Significant Decrease |

| 100 mg | - | Significant Decrease | ~50% |

| 200 mg | - | Significant Decrease | ~65% |

| 400 mg | 80% | Significant Decrease | Significant Decrease |

Table 2: Pharmacodynamic Effect of Single Oral Doses of BIA 3-202 on Erythrocyte S-COMT Activity [3]

| BIA 3-202 Dose | Maximum COMT Inhibition (Emax) |

| 50 mg | 57% |

| 100 mg | - |

| 200 mg | ~80% |

| 400 mg | 84% |

Table 3: Pharmacokinetic Parameters of Single Oral Doses of BIA 3-202 in Healthy Volunteers [6][7]

| BIA 3-202 Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 10 mg - 800 mg | Dose-dependent | 0.5 - 2.5 | Dose-proportional increase | 1.5 - 5 |

| 50 mg (multiple dose) | - | 0.5 - 2.5 | - | ~2 - 4 |

| 100 mg (multiple dose) | - | 0.5 - 2.5 | - | ~2 - 4 |

| 200 mg (multiple dose) | - | 0.5 - 2.5 | - | ~2 - 4 |

Experimental Protocols

Clinical Trial Protocol: Pharmacokinetic and Pharmacodynamic Interaction Study

The following is a representative protocol based on early-stage clinical trials of BIA 3-202.[8][9]

Study Design:

-

Single-center, randomized, double-blind, placebo-controlled, crossover study.

-

Healthy male and female volunteers.

-

Multiple treatment periods with a washout period between each.

Procedures:

-

Screening: Potential participants undergo a comprehensive medical history review, physical examination, vital signs measurement, 12-lead ECG, and clinical laboratory tests (hematology, biochemistry, urinalysis).

-

Randomization: Eligible participants are randomized to a sequence of treatments, including various doses of BIA 3-202 and placebo.

-

Dosing: On each study day, participants receive a single oral dose of BIA 3-202 or placebo, co-administered with a standard dose of levodopa/benserazide or levodopa/carbidopa.

-

Pharmacokinetic and Pharmacodynamic Sampling:

-

Blood samples are collected at pre-defined time points before and after dosing (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

A portion of the whole blood is used for the immediate determination of erythrocyte S-COMT activity.

-

-

Safety Monitoring: Adverse events, vital signs, and ECGs are monitored throughout the study.

Analytical Protocol: Determination of Levodopa and 3-O-Methyldopa in Plasma by HPLC-ECD

This protocol is a representative method for the quantification of levodopa and its major metabolite, 3-OMD, in plasma samples.[10][11][12][13]

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To a 100 µL aliquot of plasma, add an internal standard (e.g., dihydroxybenzylamine). c. Precipitate proteins by adding a strong acid, such as perchloric acid. d. Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C. e. Collect the supernatant for analysis.

2. HPLC System:

- Column: Reversed-phase C18 column.

- Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., methanol), adjusted to an acidic pH.

- Flow Rate: Typically 1.0 mL/min.

- Detector: Electrochemical detector (ECD) with a glassy carbon working electrode.

3. Chromatographic Conditions:

- Inject the prepared sample supernatant onto the HPLC column.

- The analytes (levodopa and 3-OMD) and the internal standard are separated based on their hydrophobicity.

- The ECD detects the analytes as they elute from the column by measuring the current generated by their oxidation.

4. Quantification:

- Generate a standard curve using known concentrations of levodopa and 3-OMD.

- Calculate the concentration of the analytes in the plasma samples by comparing their peak areas (or heights) to those of the standards, normalized to the internal standard.

Pharmacodynamic Protocol: Erythrocyte Soluble COMT (S-COMT) Activity Assay

The following is a representative protocol for the ex vivo measurement of S-COMT activity in erythrocytes, a key pharmacodynamic marker for BIA 3-202.[4][14][15]

1. Preparation of Erythrocyte Lysate: a. Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood to separate the plasma and buffy coat from the red blood cells (RBCs). c. Wash the RBC pellet with an isotonic saline solution and centrifuge again. Repeat this step. d. Lyse the washed RBCs by adding a hypotonic buffer or by freeze-thawing. e. Centrifuge the lysate at high speed to pellet the cell membranes, and collect the supernatant containing the soluble COMT.

2. Enzyme Reaction: a. In a reaction tube, combine the erythrocyte lysate (enzyme source), a buffer (e.g., phosphate buffer, pH 7.8), a magnesium chloride solution (as a cofactor), and S-adenosyl-L-methionine (SAMe, the methyl donor). b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding the substrate, such as adrenaline (epinephrine). d. Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

3. Reaction Termination and Product Quantification: a. Stop the reaction by adding a strong acid (e.g., perchloric acid). b. The product of the reaction, metanephrine (if adrenaline is the substrate), is then quantified using HPLC with electrochemical or fluorescence detection.

4. Calculation of COMT Activity:

- The COMT activity is calculated based on the amount of product formed per unit of time per amount of protein in the lysate and is typically expressed as pmol/h/mg protein.

- The percentage of COMT inhibition is determined by comparing the activity in samples from subjects treated with BIA 3-202 to their baseline (pre-dose) activity or to the activity in placebo-treated subjects.

Conclusion

The early-stage research on BIA 3-202 provided a solid foundation for its development as a COMT inhibitor for Parkinson's disease. The data clearly demonstrated its ability to inhibit peripheral COMT, leading to a significant increase in the bioavailability of levodopa and a corresponding decrease in the formation of 3-O-methyldopa. The pharmacokinetic profile of BIA 3-202 was characterized by rapid absorption and a relatively short half-life, with dose-proportional exposure. The experimental protocols outlined in this guide provide a framework for the key assays used to evaluate the pharmacokinetics and pharmacodynamics of COMT inhibitors like BIA 3-202. Although the clinical development of this compound was discontinued, the early research remains a valuable case study for drug development professionals in the field of neurodegenerative diseases.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. medkoo.com [medkoo.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Catechol-O-methyltransferase inhibition in erythrocytes and liver by BIA 3-202 (1-[3,4-dibydroxy-5-nitrophenyl]-2-phenyl-ethanone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of BIA 3-202, a novel COMT inhibitor, during first administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic profiles of BIA 3-202, a novel catechol-O-methyltransferase (COMT) inhibitor, during multiple-dose administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of L-dopa and 3-O-methyldopa in human platelets and plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

Methodological & Application

Nebicapone Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nebicapone dosage and related protocols for in vivo animal studies. This compound, also known as BIA 3-202, is a potent, reversible, and peripherally selective inhibitor of catechol-O-methyltransferase (COMT). Its primary mechanism of action involves blocking the degradation of levodopa and dopamine, making it a subject of investigation for Parkinson's disease. This document summarizes key quantitative data, detailed experimental protocols, and relevant biological pathways to guide researchers in designing their preclinical studies.

Data Presentation: Quantitative Summary of this compound In Vivo Studies

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in rats and mice, providing a comparative overview of its effects based on species and route of administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats and Mice

| Parameter | Animal Model | Dosage | Route of Administration | Cmax | Tmax | AUC | Elimination | Citation |

| This compound | Rat | 30 mg/kg | Oral | - | 30 min | - | Completely eliminated by 8h | [1] |

| This compound | Mouse | - | Oral | - | 30 min | - | Completely eliminated by 8h | [1] |

| This compound | Rat | - | Intraperitoneal | - | - | Significantly increased | - | [1] |

| This compound | Mouse | - | Intraperitoneal | - | - | Significant increase in metabolites | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve. (-) indicates data not specified in the cited literature.

Table 2: Pharmacodynamic Effects of this compound on COMT Activity in Rats

| Animal Model | Dosage | Route of Administration | Tissue | % COMT Inhibition | Time Post-Administration | ED50 | Citation |

| Rat | 30 mg/kg | Oral | Liver | ~98% | 30 min | 0.8 mg/kg | [2] |

| Rat | 30 mg/kg | Oral | Liver | Total recovery | 24 h | - | [2] |

| Rat | 3 mg/kg | Oral | Liver | Selective inhibition | - | - | [3] |

| Rat | 30 mg/kg | Oral | Liver & Brain | Marked inhibition | - | - | [3] |

| Rat | 30 mg/kg bid | Oral | Renal Cortex | ~95% | 6 h | - | [4] |

| Rat | 30 mg/kg bid | Oral | Renal Cortex | ~50% | 12 h | - | [4] |

ED50: Half-maximal effective dose; bid: twice a day. (-) indicates data not specified in the cited literature.

Experimental Protocols

Animal Models

a. Healthy Rat and Mouse Models for Pharmacokinetic and Pharmacodynamic Studies

-

Species: Wistar rats or various mouse strains (e.g., inbred strains) are commonly used.[1]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Acclimation: Allow for a sufficient acclimation period (e.g., one week) before the start of the experiment.

b. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The 6-OHDA rat model is a widely used neurotoxin-based model that mimics the dopaminergic neurodegeneration observed in Parkinson's disease. While specific studies detailing this compound dosage in this model were not identified in the reviewed literature, this model is highly relevant for testing the efficacy of COMT inhibitors. Researchers can adapt dosages found effective in healthy animal studies as a starting point for dose-response investigations in this disease model.

This compound Administration Protocols

a. Oral Administration (Gavage)

-

Preparation of Dosing Solution: this compound (BIA 3-202) can be suspended in a vehicle such as 0.5% carboxymethylcellulose.[2]

-

Fasting: Animals should be fasted overnight prior to oral administration to ensure consistent absorption.[2]

-

Administration: Administer the prepared this compound suspension using a gavage needle. The volume should be appropriate for the animal's weight.

b. Intraperitoneal (IP) Injection

-

Preparation of Dosing Solution: Dissolve or suspend this compound in a suitable vehicle for injection (e.g., saline).

-

Administration: Inject the solution into the peritoneal cavity of the animal.

Catechol-O-Methyltransferase (COMT) Activity Assay

This protocol is adapted from studies on this compound's inhibitory effects on liver COMT.

-

Tissue Preparation:

-

Euthanize the animal at the desired time point after this compound administration.

-

Perfuse the animal with 0.9% (w/v) NaCl through the left ventricle.[2]

-

Immediately remove the liver and homogenize it in 5 mM sodium phosphate buffer (pH 7.8) at a 1:4 (w/v) ratio on ice using a Teflon homogenizer.[2]

-

-

Assay Procedure:

-

The COMT activity in the crude homogenates can be determined using established methods, often involving a catechol substrate (e.g., adrenaline) and measuring the formation of the methylated product.

-

The inhibitory effect of this compound is calculated by comparing the COMT activity in samples from treated animals to that of vehicle-treated controls.

-

Mandatory Visualizations

Caption: Experimental workflow for in vivo studies of this compound.

Caption: Dopamine metabolism pathway and the inhibitory action of this compound on COMT.

Concluding Remarks